(4R)-4-(2-chlorophenyl)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid
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Overview
Description
(4R)-4-(2-chlorophenyl)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid is a complex organic compound with a unique structure that includes a chlorophenyl group, a methyl group, and a cyclopentaquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(2-chlorophenyl)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid typically involves multiple steps, including the formation of the cyclopentaquinoline core and the introduction of the chlorophenyl and methyl groups. Common synthetic routes may involve:
Cyclization Reactions: Formation of the cyclopentaquinoline core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the chlorophenyl group via electrophilic aromatic substitution.
Functional Group Transformations: Conversion of intermediates to the final carboxylic acid form.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Reactions: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-(2-chlorophenyl)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
(4R)-4-(2-chlorophenyl)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4R)-4-(2-chlorophenyl)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions may include:
Binding to Receptors: Interaction with specific receptors to modulate biological activity.
Enzyme Inhibition: Inhibition of enzymes involved in key metabolic pathways.
Signal Transduction: Modulation of signal transduction pathways to exert its effects.
Comparison with Similar Compounds
(4R)-4-(2-chlorophenyl)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid can be compared with similar compounds to highlight its uniqueness. Similar compounds may include:
Trifluorotoluene: An organic compound with a similar aromatic structure but different functional groups.
Other Cyclopentaquinoline Derivatives: Compounds with similar core structures but different substituents.
Properties
Molecular Formula |
C20H18ClNO2 |
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Molecular Weight |
339.8 g/mol |
IUPAC Name |
(4R)-4-(2-chlorophenyl)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid |
InChI |
InChI=1S/C20H18ClNO2/c1-11-12(20(23)24)9-10-15-13-6-4-7-14(13)19(22-18(11)15)16-5-2-3-8-17(16)21/h2-6,8-10,13-14,19,22H,7H2,1H3,(H,23,24)/t13?,14?,19-/m1/s1 |
InChI Key |
ZQUSXLXQKOEONP-SVGDTCPJSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1N[C@H](C3C2C=CC3)C4=CC=CC=C4Cl)C(=O)O |
Canonical SMILES |
CC1=C(C=CC2=C1NC(C3C2C=CC3)C4=CC=CC=C4Cl)C(=O)O |
Origin of Product |
United States |
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